molecular formula C14H12BrClO B6293513 1-(Benzyloxy)-4-bromo-2-chloro-3-methylbenzene CAS No. 2379321-72-7

1-(Benzyloxy)-4-bromo-2-chloro-3-methylbenzene

Cat. No. B6293513
CAS RN: 2379321-72-7
M. Wt: 311.60 g/mol
InChI Key: ATCQUVBNWXLENE-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanisms, the products formed, and the conditions required for the reactions .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and reactivity. These properties can give insights into how the compound behaves under different conditions .

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-bromo-2-chloro-3-methylbenzene is not well understood. However, it is believed that the halogen atoms react with the benzene ring, forming a cyclic structure with the benzyloxy group. This cyclic structure is believed to be the active form of the molecule, which can then react with other molecules to form desired products.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the halogen atoms may interact with cellular components, such as enzymes, to cause various biochemical and physiological effects. Additionally, the benzyloxy group may act as a ligand, binding to certain cellular components and altering their function.

Advantages and Limitations for Lab Experiments

1-(Benzyloxy)-4-bromo-2-chloro-3-methylbenzene has several advantages and limitations for use in laboratory experiments. The main advantage of using this compound is its availability and low cost. Additionally, it is relatively stable and non-toxic, making it safe to handle and store. However, it is a highly reactive compound and can be difficult to control in certain reactions. Additionally, it has a low boiling point, making it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research involving 1-(Benzyloxy)-4-bromo-2-chloro-3-methylbenzene. First, further research could be conducted to better understand its mechanism of action and the biochemical and physiological effects it may have. Additionally, research could be conducted to explore new synthesis methods and applications for the compound. Finally, research could be conducted to explore the potential uses of the compound in drug synthesis and other industrial applications.

Synthesis Methods

1-(Benzyloxy)-4-bromo-2-chloro-3-methylbenzene can be synthesized through a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Sandmeyer reaction. The Williamson ether synthesis involves the reaction of a phenol with an alkyl halide in the presence of a base. The Grignard reaction involves the reaction of a Grignard reagent with an aldehyde or ketone. The Sandmeyer reaction involves the reaction of a halogenated benzene with a copper salt in the presence of a base.

Scientific Research Applications

1-(Benzyloxy)-4-bromo-2-chloro-3-methylbenzene has been used in a variety of scientific research applications. It has been used as a reactant in the synthesis of various organic compounds, such as amides, ketones, and alcohols. It has also been used in the synthesis of drug compounds, such as anti-inflammatory and anti-cancer agents. Additionally, it has been used as a reactant in the synthesis of industrial compounds, such as lubricants, solvents, and surfactants.

Safety and Hazards

This involves understanding the potential risks associated with handling the compound. It includes toxicity information, safety precautions, and first aid measures .

properties

IUPAC Name

1-bromo-3-chloro-2-methyl-4-phenylmethoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClO/c1-10-12(15)7-8-13(14(10)16)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCQUVBNWXLENE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)OCC2=CC=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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